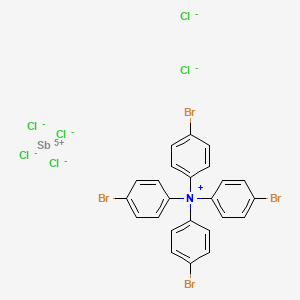
Trifluoroborate de potassium (éthoxyméthyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (ethoxymethyl)trifluoroborate is a member of the organotrifluoroborate family, which are organoboron compounds containing an anion with the general formula [RBF3]−. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. Potassium (ethoxymethyl)trifluoroborate is valued for its stability in air and moisture, making it easy to handle and store .
Applications De Recherche Scientifique
Potassium (ethoxymethyl)trifluoroborate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Potassium (ethoxymethyl)trifluoroborate primarily targets the Suzuki–Miyaura-type cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .
Mode of Action
Potassium (ethoxymethyl)trifluoroborate interacts with its targets by participating in the Suzuki–Miyaura-type cross-coupling reactions . The trifluoroborate moiety participates in the sequence in two general forms: either it is attached to the aryl halide component of the first cross-coupling, or it is appended to the olefin that is initially hydroborated .
Biochemical Pathways
The primary biochemical pathway affected by Potassium (ethoxymethyl)trifluoroborate is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds and pharmaceuticals .
Pharmacokinetics
It’s known that this compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
The result of Potassium (ethoxymethyl)trifluoroborate’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and biologically active molecules .
Action Environment
The action of Potassium (ethoxymethyl)trifluoroborate is influenced by environmental factors such as temperature and the presence of other reactants . It is known to be stable under oxidative conditions , and its reactivity can be influenced by the presence of a palladium catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (ethoxymethyl)trifluoroborate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium bromo- or iodomethyltrifluoroborates with ethoxide ions. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of potassium (ethoxymethyl)trifluoroborate often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, utilizing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The final product is then purified through crystallization or other separation techniques to ensure its stability and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (ethoxymethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxymethyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium halides and ethoxide ions. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Cross-Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Comparaison Avec Des Composés Similaires
Potassium (ethoxymethyl)trifluoroborate is unique among organotrifluoroborates due to its ethoxymethyl group, which imparts specific reactivity and stability. Similar compounds include:
Potassium methyltrifluoroborate: Lacks the ethoxymethyl group, resulting in different reactivity and stability profiles.
Potassium phenyltrifluoroborate: Contains a phenyl group, which affects its reactivity in cross-coupling reactions.
Potassium vinyltrifluoroborate: Contains a vinyl group, making it suitable for different types of polymerization reactions.
Potassium (ethoxymethyl)trifluoroborate stands out due to its balance of stability and reactivity, making it a versatile reagent in various chemical transformations.
Propriétés
IUPAC Name |
potassium;ethoxymethyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BF3O.K/c1-2-8-3-4(5,6)7;/h2-3H2,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAJXQJBVWNCTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BF3KO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910251-12-6 |
Source


|
| Record name | Borate(1-), (ethoxymethyl)trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910251-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | potassium (ethoxymethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,b-dimethyl-N-(methyl-d3)-(9CI)](/img/structure/B590752.png)
![1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide](/img/structure/B590755.png)


![Isoxazolo[5',4':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B590764.png)

![2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride](/img/structure/B590769.png)


